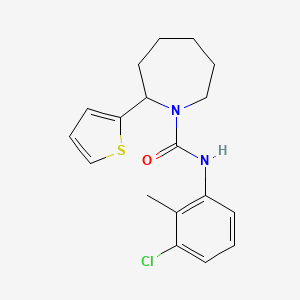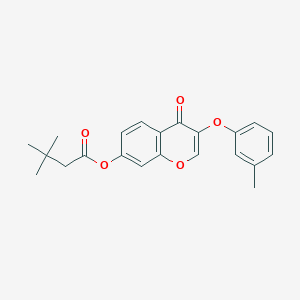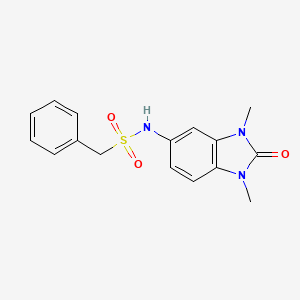
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azepane carboxamides and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It also exhibits potent anti-cancer and anti-inflammatory activity, making it a promising candidate for drug development. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the compound has not been extensively studied for its toxicity and safety profile, which could limit its clinical applications.
Zukünftige Richtungen
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several potential future directions for scientific research. One possible direction is to study the compound's mechanism of action in more detail to identify new targets for drug development. Another direction is to optimize the synthesis method to increase the yield and reduce the use of hazardous reagents. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide could be studied for its potential use in combination therapies with other drugs to enhance its therapeutic efficacy. Finally, the compound could be studied for its safety and toxicity profile to determine its clinical applications.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine. This reaction yields the intermediate compound, which is further reacted with 1-aminocycloheptane in the presence of diisopropylethylamine to obtain the final product. The synthesis method has been optimized to increase the yield of the compound and reduce the use of hazardous reagents.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-14(19)7-5-8-15(13)20-18(22)21-11-4-2-3-9-16(21)17-10-6-12-23-17/h5-8,10,12,16H,2-4,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFAZDZFQXTUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)